molecular formula C19H20N6O2 B2468744 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034564-50-4

4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2468744
CAS No.: 2034564-50-4
M. Wt: 364.409
InChI Key: PWFBUDILKPCLHY-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel synthetic compound designed for research applications in medicinal chemistry and drug discovery. This hybrid molecule incorporates multiple privileged pharmacophores, suggesting potential for investigating a range of biological targets. Its structure features a 4,6-dimethylpyrimidine scaffold linked via a pyrrolidin-3-yloxy bridge to a 2-phenyl-2H-1,2,3-triazole-4-carboxylate group. Key Structural Features and Research Applications: The core components of this compound are associated with diverse biological activities. The pyrimidine scaffold is a fundamental structure in medicinal chemistry, extensively explored for its antitumor properties by targeting mechanisms such as DNA synthesis, repair, and cell cycle regulation . Furthermore, pyrimidine and triazole hybrids have demonstrated promising neuroprotective and anti-neuroinflammatory properties in preclinical models, acting through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . The integration of the pyrrolidine ring, a common feature in FDA-approved drugs, contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties . The 1,2,3-triazole moiety, often employed in click chemistry, serves as a stable linker and is known for its own diverse biological activities . This unique combination of structural elements makes the compound a valuable template for researchers investigating new therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-13-10-14(2)22-19(21-13)27-16-8-9-24(12-16)18(26)17-11-20-25(23-17)15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBUDILKPCLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the triazole and pyrrolidine groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine core .

Scientific Research Applications

4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidine Ring

Compound BI81524: 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)Pyrrolidin-3-yl]Oxy}Pyrimidine
  • Structural Difference : Replaces the triazole-carbonyl group with a tetrahydronaphthalene-sulfonyl moiety.
  • Binding Interactions: Sulfonyl groups often participate in hydrogen bonding with protein targets, whereas the triazole-carbonyl may engage in π-stacking due to aromaticity. Molecular Weight: BI81524 (387.5 g/mol) is lighter than the target compound (estimated ~410–420 g/mol), which could influence pharmacokinetics.
Compound from : 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-Hydroxy-6-Methylpyran-2-one-3-yl)Ethylidene]Hydrazine
  • Structural Difference: Substitutes the pyrrolidine-ether linkage with a hydrazine-ethylidene group connected to a pyranone ring.
  • Impact: Reactivity: The hydrazine group introduces nucleophilic character, making this compound prone to oxidation or hydrolysis, unlike the stable ether linkage in the target compound. Solubility: The pyranone’s hydroxyl group enhances hydrophilicity, whereas the triazole-pyrrolidine system in the target compound may balance lipophilicity and polarity .

Core Heterocycle Modifications

Pyrazolo[3,4-d]Pyrimidine Derivatives ()
  • Structural Difference : Replaces the pyrimidine core with a fused pyrazolopyrimidine system.
  • Impact: Bioactivity: Pyrazolopyrimidines are known adenosine receptor antagonists, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound. Synthetic Complexity: Fused systems require multi-step syntheses, whereas the target compound’s pyrimidine core is simpler to functionalize .
Tetrazole Derivatives ()
  • Structural Difference : Incorporates a tetrazole ring (e.g., 1H-1,2,3,4-tetrazol-5-yl) instead of triazole.
  • Impact: Acid-Base Properties: Tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic stability. The target compound’s triazole may lack this proton-donor capability, affecting target selectivity .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound BI81524 Hydrazine Derivative
Molecular Weight (g/mol) ~410–420 387.5 ~350–370
Solubility Moderate (triazole enhances polarity) High (sulfonyl group) High (pyranone hydroxyl)
Stability Stable at neutral pH Hydrolysis-resistant sulfonyl Prone to oxidation (hydrazine)
Bioavailability Moderate (balanced lipophilicity) High (sulfonyl enhances absorption) Low (hydrazine instability)

Research Implications

The target compound’s 2-phenyl-2H-1,2,3-triazole-4-carbonyl group distinguishes it from analogues by offering unique electronic and steric properties. Compared to sulfonyl or hydrazine derivatives, it may exhibit improved target engagement in enzyme inhibition (e.g., kinases) due to aromatic stacking. However, its higher molecular weight and moderate solubility could pose formulation challenges. Further studies should explore crystallographic data (using SHELX ) to correlate structure-activity relationships with binding modes.

Biological Activity

The compound 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a novel pyrimidine derivative with potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a triazole and pyrrolidine moieties, which are known to enhance biological activity through various mechanisms. The presence of the triazole ring is particularly significant as it has been associated with improved pharmacological profiles in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies using the Alamar Blue assay have shown that related triazole compounds exhibit notable cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines. The IC50 values for these compounds ranged from 40.46 to 75.05 µg/mL, indicating moderate to good activity compared to standard treatments like cisplatin (IC50 = 30.11 µg/mL) .
CompoundCancer Cell LineIC50 Value (µg/mL)
Compound 3PC340.46
Compound 6PC345.00
CisplatinPC330.11

The mechanism by which This compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G1/S phase.

Case Studies

A specific case study evaluated the effects of a triazole-pyrimidine hybrid on cancer cell lines. The study found that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to untreated controls .

Q & A

Basic: What are the established synthetic routes for preparing 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrrolidine-triazole intermediate via condensation of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with pyrrolidin-3-ol under reflux in acetic acid, followed by carbonyl activation using POCl₃/DMF .
  • Step 2: Coupling the intermediate with 4,6-dimethylpyrimidin-2-ol via nucleophilic substitution. Ethanol or acetonitrile is often used as a solvent, with catalytic HCl or triethylamine to facilitate the reaction .
  • Purification: Recrystallization from ethanol or column chromatography ensures >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:
Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes side reactions in intermediate steps .
  • Catalysis: Triethylamine (1.2 equiv.) improves nucleophilic substitution rates in pyrrolidine-pyrimidine coupling .
  • Temperature Control: Reflux (80–100°C) for triazole activation vs. room temperature for coupling to avoid decomposition .
  • Kinetic Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methyl groups at C4/C6 of pyrimidine, pyrrolidine oxygen linkage) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for triazole-carboxyl) and C-O-C ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 435.18) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Answer:

  • X-ray Crystallography: Provides definitive stereochemistry for the pyrrolidine-triazole moiety, resolving ambiguities in NOESY or COSY NMR data .
  • Dynamic NMR: Analyze temperature-dependent splitting of pyrrolidine protons to assess conformational flexibility .
  • DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomeric forms .

Basic: How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

Answer:

  • Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (pyrimidine derivatives often inhibit these) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–1 nM concentrations .
    • Cell Viability: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ determination .
  • Controls: Include staurosporine (broad kinase inhibitor) and vehicle-only wells .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled H₂O in hydrolysis experiments to track triazole-carboxyl stability .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina, guided by X-ray data of analogous inhibitors .

Basic: How can analytical challenges like purity assessment be addressed?

Answer:

  • HPLC-DAD: Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities <0.1% .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .
  • Stability Testing: Store at –20°C under argon; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How should contradictory bioactivity data between studies be analyzed?

Answer:

  • Dose-Response Curves: Replicate assays across multiple cell lines to rule out cell-specific effects .
  • Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
  • Solubility Correction: Adjust DMSO concentration (<0.1%) to avoid false negatives from precipitation .

Basic: What computational tools aid in predicting physicochemical properties?

Answer:

  • LogP Calculation: Use MarvinSketch or ChemAxon to estimate lipophilicity (predicted LogP ~2.8) .
  • pKa Prediction: ADMET Predictor™ identifies basic pyrrolidine nitrogen (pKa ~8.5) .
  • Solubility: SwissADME predicts moderate aqueous solubility (0.1–1 mg/mL) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Plasma Stability Assay: Incubate with human plasma (37°C, 24 hrs); quantify degradation via LC-MS .
  • Microsomal Metabolism: Use liver microsomes + NADPH to identify major metabolites (e.g., hydroxylation at pyrrolidine) .
  • pH-Dependent Stability: Test in buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .

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